molecular formula C17H19ClN4O2 B2484321 N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1251560-02-7

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2484321
CAS No.: 1251560-02-7
M. Wt: 346.82
InChI Key: JTODMLLFMZCQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Characterization : The compound has been used in the synthesis of various complexes and for structural characterization. For instance, Ryabov et al. (1992) discussed the synthesis of dimeric chloro-bridged ortho-palladated complexes using similar compounds for ligand-exchange reactions, leading to structural characterizations of these complexes (Ryabov et al., 1992).

Applications in Catalysis

  • Catalytic Applications : The compound has applications in catalysis. Chen et al. (2023) demonstrated its effectiveness as a ligand in copper-catalyzed coupling reactions, significantly enhancing the efficiency of these reactions (Chen et al., 2023).

Pharmaceutical Research

  • Pharmacological Research Tool : In pharmaceutical research, Croston et al. (2002) identified a related compound as a nonpeptidic agonist of the urotensin-II receptor, suggesting its potential as a drug lead or pharmacological research tool (Croston et al., 2002).

Molecular Docking and In Vitro Screening

  • Molecular Docking Studies : Flefel et al. (2018) conducted molecular docking screenings with pyridine derivatives, which are structurally related, toward specific proteins, indicating their relevance in understanding molecular interactions in drug discovery processes (Flefel et al., 2018).

Nonlinear Optics and Luminescent Properties

  • Nonlinear Optics and Luminescence : Research by Umezawa et al. (2005) and Fan et al. (2004) on phenylethynylpyridinium derivatives and CdII complexes, respectively, showcase the potential of similar compounds in developing materials for nonlinear optics and studying luminescent properties (Umezawa et al., 2005); (Fan et al., 2004).

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-22(2)15(13-7-3-4-8-14(13)18)11-20-16(23)17(24)21-12-6-5-9-19-10-12/h3-10,15H,11H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTODMLLFMZCQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.